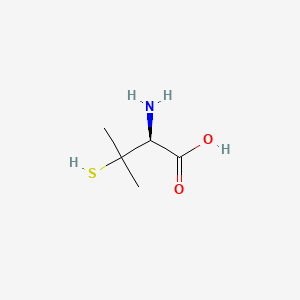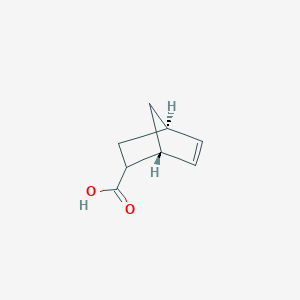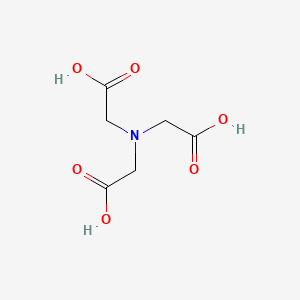![molecular formula C10H13N5O5 B7770825 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as guanosine. Guanosine is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a fundamental building block of ribonucleic acid (RNA) and plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine can be synthesized through several methods. One common approach involves the reaction of guanine with ribose-1-phosphate in the presence of a phosphorylase enzyme. This enzymatic method is highly specific and efficient.
Another synthetic route involves the chemical synthesis of guanosine from guanine and ribose. This method typically requires the protection of the hydroxyl groups on the ribose, followed by the formation of the glycosidic bond and subsequent deprotection.
Industrial Production Methods
Industrial production of guanosine often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce guanosine, which is then extracted and purified from the fermentation broth.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanosine-5’-monophosphate (GMP) and other derivatives.
Reduction: Reduction reactions can convert guanosine to dihydroguanosine.
Substitution: Guanosine can participate in substitution reactions, particularly at the amino group of the guanine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often require nucleophiles such as ammonia or amines.
Major Products
Oxidation: Guanosine-5’-monophosphate (GMP)
Reduction: Dihydroguanosine
Substitution: Various substituted guanosine derivatives
Applications De Recherche Scientifique
Guanosine has a wide range of scientific research applications:
Chemistry: Guanosine is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in cellular processes such as signal transduction and protein synthesis.
Medicine: Guanosine and its derivatives are investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Guanosine is used in the production of flavor enhancers and as a component in various biochemical assays.
Mécanisme D'action
Guanosine exerts its effects primarily through its incorporation into RNA, where it plays a critical role in the coding, decoding, regulation, and expression of genes. It also participates in signal transduction pathways by acting as a substrate for cyclic guanosine monophosphate (cGMP) synthesis, which is involved in various physiological processes such as vasodilation and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Another nucleoside that plays a similar role in RNA synthesis and cellular processes.
Cytidine: A nucleoside involved in the synthesis of RNA and DNA.
Uridine: A nucleoside that is a component of RNA and involved in various metabolic processes.
Uniqueness
Guanosine is unique due to its specific role in the synthesis of guanine-containing nucleotides and its involvement in cGMP signaling pathways. Unlike adenosine, cytidine, and uridine, guanosine has distinct biochemical properties and functions that make it essential for specific cellular processes.
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)


